7-Nitropyrido[2,3-b]pyrazine
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Overview
Description
7-Nitropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyridine ring fused with a pyrazine ring and a nitro group at the 7th position. This compound is part of a broader class of pyridopyrazines, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitropyrido[2,3-b]pyrazine typically involves multicomponent reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of a nitro source can yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. These methods often involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Nitropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Reduction of the nitro group: yields 7-aminopyrido[2,3-b]pyrazine.
Substitution reactions: can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
7-Nitropyrido[2,3-b]pyrazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its kinase inhibitory activity, which could be relevant in cancer research.
Industry: Utilized in the development of materials with nonlinear optical properties
Mechanism of Action
The exact mechanism of action of 7-Nitropyrido[2,3-b]pyrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. For instance, its kinase inhibitory activity suggests that it may interfere with signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Pyrido[2,3-b]pyrazine: Lacks the nitro group but shares the core structure.
5H-Pyrrolo[2,3-b]pyrazine: Another nitrogen-containing heterocycle with different biological activities.
Uniqueness: 7-Nitropyrido[2,3-b]pyrazine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
7-nitropyrido[2,3-b]pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O2/c12-11(13)5-3-6-7(10-4-5)9-2-1-8-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCONTKOGPMJFJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856214 |
Source
|
Record name | 7-Nitropyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337880-33-7 |
Source
|
Record name | 7-Nitropyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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